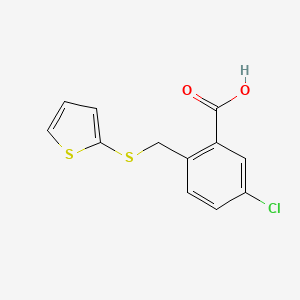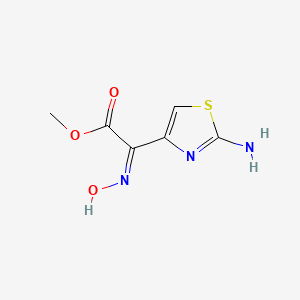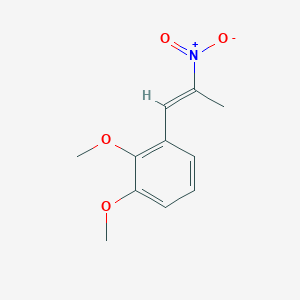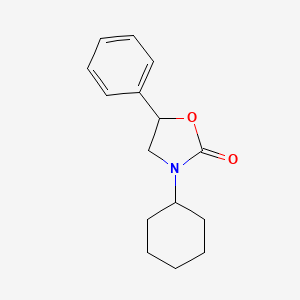
2-Oxazolidinone, 3-cyclohexyl-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxazolidinone, 3-cyclohexyl-5-phenyl- is a heterocyclic organic compound that belongs to the oxazolidinone class These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-cyclohexyl-5-phenyl- can be achieved through several methods. One common approach involves the cyclization of β-amino alcohols with carbonyl compounds. For instance, the reaction of 3-cyclohexyl-5-phenyl-β-amino alcohol with phosgene or its derivatives can yield the desired oxazolidinone. Another method includes the use of carbon dioxide fixation reactions, where aziridine derivatives react with carbon dioxide under solvent-free conditions to form the oxazolidinone ring .
Industrial Production Methods
Industrial production of 2-Oxazolidinone, 3-cyclohexyl-5-phenyl- often involves the use of bifunctional phase-transfer catalysts. These catalysts facilitate the [3 + 2] coupling reaction of isocyanates and epoxides, resulting in high yields of the oxazolidinone product . This method is advantageous due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxazolidinone, 3-cyclohexyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring into other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts (e.g., ruthenium-based catalysts for asymmetric hydrogenation), oxidizing agents (e.g., peroxides), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include chiral β-amino alcohols, bisoxazoline ligands, and other oxazolidinone derivatives. These products are valuable intermediates in organic synthesis and drug discovery .
Applications De Recherche Scientifique
2-Oxazolidinone, 3-cyclohexyl-5-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the production of optically active compounds.
Biology: The compound serves as a scaffold for designing biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Oxazolidinone derivatives, such as linezolid, are known for their antibacterial properties. .
Mécanisme D'action
The mechanism of action of 2-Oxazolidinone, 3-cyclohexyl-5-phenyl- involves its interaction with molecular targets, such as enzymes and receptors. For instance, oxazolidinone antibiotics like linezolid inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This prevents the formation of the 70S initiation complex, thereby blocking protein synthesis and leading to bacterial cell death . Similar mechanisms may be involved in the compound’s anticancer and other biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat Gram-positive bacterial infections.
Tedizolid: A second-generation oxazolidinone with improved pharmacokinetic properties.
Cycloserine: An antitubercular drug with a similar oxazolidinone structure
Uniqueness
2-Oxazolidinone, 3-cyclohexyl-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The cyclohexyl and phenyl groups enhance its stability and reactivity, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
56805-21-1 |
|---|---|
Formule moléculaire |
C15H19NO2 |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
3-cyclohexyl-5-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H19NO2/c17-15-16(13-9-5-2-6-10-13)11-14(18-15)12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2 |
Clé InChI |
UZMFZPFILVZETF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2CC(OC2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


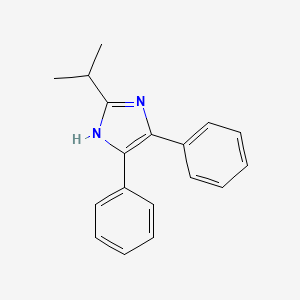

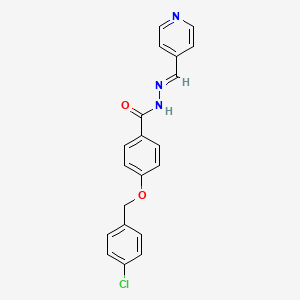
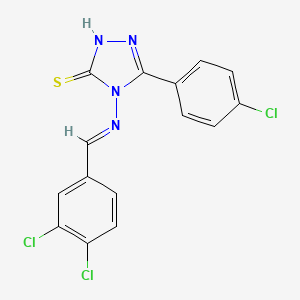
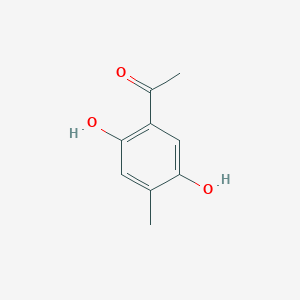
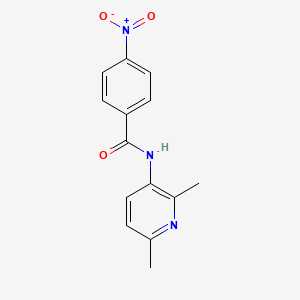

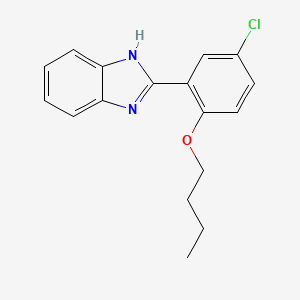
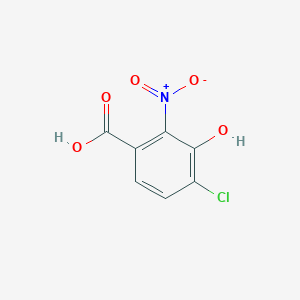
![2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide](/img/structure/B15081752.png)
![3-methyl-8-[(2-oxopropyl)sulfanyl]-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081754.png)
